molecular formula C8H10ClNO2S B7857125 3-chloro-N,N-dimethylbenzene-1-sulfonamide

3-chloro-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B7857125
M. Wt: 219.69 g/mol
InChI Key: XLQKZEOINNDMTR-UHFFFAOYSA-N
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Description

3-Chloro-N,N-dimethylbenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class It features a benzene ring substituted with a chloro group at the 3-position and a dimethylamino group attached to the sulfonamide moiety at the 1-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with benzene-1-sulfonic acid as the starting material.

  • Chlorination: The benzene ring is chlorinated at the 3-position using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • N-Methylation: The resulting 3-chlorobenzene-1-sulfonic acid is then subjected to N-methylation using dimethylamine (CH₃)₂NH in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes to ensure efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are employed.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are used under various conditions.

Major Products Formed:

  • Oxidation: 3-Chloro-N,N-dimethylbenzene-1-sulfonic acid.

  • Reduction: 3-Chloro-N,N-dimethylbenzene-1-amine.

  • Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N,N-dimethylbenzene-1-sulfonamide has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chloro-N,N-dimethylbenzene-1-sulfonamide exerts its effects involves the interaction with molecular targets such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or by binding to the active site. The exact pathways and molecular targets depend on the specific application and biological system.

Comparison with Similar Compounds

  • 4-Chloro-N,N-dimethylbenzene-1-sulfonamide: Similar structure but with the chlorine atom at the 4-position.

  • 3-Chloro-N-methylbenzene-1-sulfonamide: Similar but with only one methyl group on the nitrogen.

  • 3-Chlorobenzenesulfonic acid: Lacks the N,N-dimethylamino group.

Uniqueness: 3-Chloro-N,N-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both the chloro and dimethylamino groups provides distinct chemical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

3-chloro-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-10(2)13(11,12)8-5-3-4-7(9)6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQKZEOINNDMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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